See also: Clorazepate dipotassium (preferred); Clorazepate (has active moiety).

Tranxene

CAS No.:

Cat. No.: VC14151459

Molecular Formula: C16H11ClK2N2O4

Molecular Weight: 408.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11ClK2N2O4 |

|---|---|

| Molecular Weight | 408.92 g/mol |

| IUPAC Name | dipotassium;7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylate;hydroxide |

| Standard InChI | InChI=1S/C16H11ClN2O3.2K.H2O/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(16(21)22)15(20)18-12;;;/h1-8,14H,(H,18,20)(H,21,22);;;1H2/q;2*+1;/p-2 |

| Standard InChI Key | QCHSEDTUUKDTIG-UHFFFAOYSA-L |

| SMILES | C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)[O-].[OH-].[K+].[K+] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)[O-].[OH-].[K+].[K+] |

Introduction

Chemical Structure and Physicochemical Properties

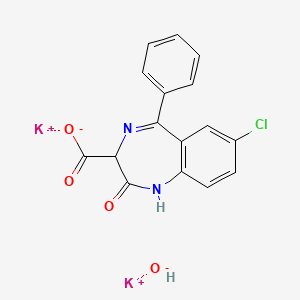

Clorazepate dipotassium is a 1,4-benzodiazepine derivative with the empirical formula and a molecular weight of 408.92 g/mol . Its structural backbone consists of a diazepine ring fused to a benzene moiety, substituted with chlorine at position 7 and a carboxylate group at position 3 (Figure 1). The dipotassium salt formulation enhances water solubility (>100 mg/mL), though aqueous solutions are alkaline (pH ~9–10) and prone to degradation under acidic conditions .

Table 1: Physicochemical Properties of Clorazepate Dipotassium

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 408.92 g/mol |

| Solubility | Freely soluble in water; insoluble in ethanol, ether, chloroform |

| UV Absorption (λ<sub>max</sub>) | 231 nm (ε = 33,500), 311 nm (ε = 2,450) |

| pKa | 2.8 (carboxylic acid), 11.5 (amine) |

The crystalline powder exhibits light yellow coloration and is formulated into T-TAB tablets (3.75 mg, 7.5 mg, 15 mg) with color-specific FD&C dyes . Excipients include microcrystalline cellulose and magnesium stearate to enhance stability .

Pharmacological Mechanism and Neurophysiological Effects

As a benzodiazepine, clorazepate potentiates γ-aminobutyric acid (GABA) neurotransmission by binding to the GABA<sub>A</sub> receptor’s α-subunit, increasing chloride ion influx and neuronal hyperpolarization . This mechanism underlies its anxiolytic, anticonvulsant, and muscle-relaxant properties.

Electroencephalographic (EEG) studies demonstrate dose-dependent effects:

-

5–15 mg doses: Increase β-wave activity (13–30 Hz) and reduce auditory-evoked potentials, correlating with diminished alertness .

-

Chronic dosing (15 mg/day): Sustained suppression of θ-waves (4–8 Hz), linked to reduced anxiety scores in clinical trials .

Psychomotor impairment becomes significant at ≥15 mg, with subjective reports of sociability changes and sedation . Unlike older benzodiazepines, clorazepate’s active metabolite, desmethyldiazepam, has a prolonged half-life (48–96 hours), enabling once-daily dosing .

Clinical Indications and Therapeutic Efficacy

Anxiety Disorders

TRANXENE is FDA-approved for short-term anxiety management (≤4 months), with a recommended dose of 15–60 mg/day in divided doses . In a 14-day trial, 15 mg/day reduced Hamilton Anxiety Scale scores by 40% compared to placebo, though tolerance risk necessitates periodic reevaluation .

Alcohol Withdrawal

A fixed-dose regimen (30 mg/day tapering over 10 days) alleviates withdrawal symptoms (e.g., tremors, agitation) by day 3 in 85% of cases, per observational data .

Pharmacokinetics and Metabolism

Clorazepate is a prodrug rapidly decarboxylated in gastric acid to desmethyldiazepam, which achieves peak plasma concentrations () of 1.0 μg/mL within 2 hours . Key pharmacokinetic parameters:

Table 2: Pharmacokinetic Profile of Desmethyldiazepam

| Parameter | Value |

|---|---|

| Bioavailability | 85% (oral) |

| Protein Binding | 98% |

| Volume of Distribution | 1.1 L/kg |

| Half-Life | 48–96 hours |

| Metabolism | Hepatic CYP3A4/2C19 oxidation |

| Excretion | Renal (70%), fecal (30%) |

Autoinduction of CYP3A4 may reduce serum levels by 30% after 14 days, necessitating dose adjustments .

Emerging Research and Unmet Needs

Recent studies highlight two underexplored areas:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume